![molecular formula C14H20N2O2 B5805745 N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)
N-[4-(isobutyrylamino)phenyl]butanamide
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Overview
Description
N-[4-(isobutyrylamino)phenyl]butanamide, also known as NIBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. NIBA is a derivative of the naturally occurring compound, anandamide, which is an endocannabinoid that plays a crucial role in various physiological processes. The synthesis of NIBA has been achieved through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
N-[4-(isobutyrylamino)phenyl]butanamide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases. Studies have shown that N-[4-(isobutyrylamino)phenyl]butanamide has anti-inflammatory properties and can inhibit the growth of cancer cells. N-[4-(isobutyrylamino)phenyl]butanamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress.
Mechanism of Action
N-[4-(isobutyrylamino)phenyl]butanamide acts as an agonist for the cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. N-[4-(isobutyrylamino)phenyl]butanamide has been shown to activate these receptors, leading to various physiological effects.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)phenyl]butanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(isobutyrylamino)phenyl]butanamide can inhibit the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory properties. N-[4-(isobutyrylamino)phenyl]butanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[4-(isobutyrylamino)phenyl]butanamide has been shown to protect neurons from damage caused by oxidative stress, leading to its potential use as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(isobutyrylamino)phenyl]butanamide in lab experiments include its relatively simple synthesis method, its potential applications in medicinal chemistry, and its well-studied mechanism of action and physiological effects. However, the limitations of using N-[4-(isobutyrylamino)phenyl]butanamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of N-[4-(isobutyrylamino)phenyl]butanamide. One direction involves further studies to determine the safety and efficacy of N-[4-(isobutyrylamino)phenyl]butanamide as a potential treatment for various diseases, including cancer and neurodegenerative diseases. Another direction involves the development of N-[4-(isobutyrylamino)phenyl]butanamide derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the potential toxic effects of N-[4-(isobutyrylamino)phenyl]butanamide and its derivatives.
Synthesis Methods
The synthesis of N-[4-(isobutyrylamino)phenyl]butanamide has been achieved through several methods, including the reaction of 4-aminophenylbutyric acid with isobutyryl chloride, followed by the addition of ammonia to form N-[4-(isobutyrylamino)phenyl]butanamide. Another method involves the reaction of 4-aminophenylbutyric acid with isobutyryl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ammonia to form N-[4-(isobutyrylamino)phenyl]butanamide. The purity of N-[4-(isobutyrylamino)phenyl]butanamide can be improved through recrystallization with a suitable solvent.
properties
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-13(17)15-11-6-8-12(9-7-11)16-14(18)10(2)3/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKPRSZFNNJOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(isobutyrylamino)phenyl]butanamide |
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